1-(2-(3-(トリフルオロメチル)-1H-ピラゾール-4-イル)エチル)ピペラジン

説明

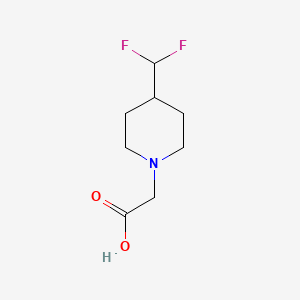

1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine, also known as 1-(2-(3-TFMP)-1H-pyrazol-4-yl)ethyl)piperazine, is a synthetic compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for scientists, particularly in the fields of biochemistry and physiology.

科学的研究の応用

医薬品化学: c-Met阻害

この化合物は、間葉上皮転換因子(c-Met)タンパク質キナーゼを阻害することが報告されています 。c-Metは、調節が乱れるとがんの進行と転移につながる可能性のある受容体型チロシンキナーゼです。1-(2-(3-(トリフルオロメチル)-1H-ピラゾール-4-イル)エチル)ピペラジンのようなc-Met阻害剤は、したがって、抗がん療法の開発において重要な関心を集めています。

神経薬理学: GABA A調節

この化合物のコアを含む構造体は、GABA A受容体のアロステリックモジュレーターとして活性があることが示されています 。この受容体は、脳における主要な抑制性神経伝達物質受容体であり、その調節は、不安、てんかん、不眠症など、さまざまな神経疾患の治療に不可欠です。

高分子科学: 太陽電池への応用

この化合物のヘテロ環系核は、太陽電池に使用されるポリマーに組み込まれています 。これらのポリマーは、太陽電池の効率と安定性を向上させることができ、持続可能なエネルギーソリューションの実現可能性を高めます。

酵素阻害: BACE-1阻害

この化合物は、β-セクレターゼ1(BACE-1)の阻害を示しました 。BACE-1は、アルツハイマー病の発症に関与するベータアミロイドペプチドの産生に関与する酵素です。したがって、BACE-1阻害剤はこの状態に対する潜在的な治療薬です。

蛍光プローブ

この化合物は、そのユニークな構造的特徴により、蛍光プローブの作成に使用できます 。これらのプローブは、細胞構造と機能を研究するための生物学的イメージングに使用でき、細胞プロセスに関する貴重な洞察を提供します。

キナーゼ阻害剤および受容体モジュレーター

この化合物の部分であるピペラジン部分は、キナーゼ阻害剤および受容体モジュレーターによく見られます 。これらは、細胞シグナル伝達経路の調節に不可欠であり、これらの経路が調節が乱れている疾患において治療上の用途があります。

作用機序

Target of Action

The primary target of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine acts as a serotonergic agonist . It binds directly and selectively to the serotonin receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with the serotonin receptors mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

The compound’s action on the serotonin receptors affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes such as mood regulation, sleep, and appetite, among others . By acting as a serotonergic agonist, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can influence these processes .

Pharmacokinetics

The piperazine moiety in 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It is also used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .

Result of Action

The molecular and cellular effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine’s action are primarily related to its interaction with the serotonin receptors. By acting as a serotonergic agonist, it can influence various physiological processes mediated by these receptors, potentially leading to changes in mood, sleep, and appetite .

生化学分析

Biochemical Properties

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase . These interactions enhance the activities of these enzymes, leading to increased defensive responses in biological systems. Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can bind to serotonin receptors, mimicking the effects of serotonin and influencing various physiological processes .

Cellular Effects

The effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By binding to serotonin receptors, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can modulate neurotransmitter release and impact neuronal communication . Furthermore, it has been shown to activate the phenylpropanoid biosynthesis pathway, enhancing the production of secondary metabolites that play a role in plant defense mechanisms .

Molecular Mechanism

At the molecular level, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine exerts its effects through specific binding interactions with biomolecules. This compound functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . By binding to these receptors, it can mimic the effects of serotonin and influence various physiological processes. Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine has been shown to enhance the activities of enzymes involved in the phenylpropanoid biosynthesis pathway, leading to increased production of defensive metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can lead to sustained activation of defensive pathways and increased production of secondary metabolites

Dosage Effects in Animal Models

The effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine in animal models vary with different dosages. At lower doses, this compound has been shown to enhance defensive enzyme activities and activate the phenylpropanoid biosynthesis pathway . At higher doses, it can produce adverse effects such as anxiety-like responses, altered thermoregulation, and weak cardiovascular effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is involved in various metabolic pathways, including the phenylpropanoid biosynthesis pathway. This compound interacts with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase, enhancing their activities and leading to increased production of defensive metabolites . Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can influence metabolic flux and metabolite levels, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine within cells and tissues are facilitated by specific transporters and binding proteins. This compound can interact with serotonin transporters, influencing its localization and accumulation within neuronal cells . Additionally, its interactions with defensive enzymes suggest that it may be distributed to specific cellular compartments involved in plant defense mechanisms .

Subcellular Localization

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize within neuronal cells, where it interacts with serotonin receptors and influences neurotransmitter release . Additionally, its interactions with defensive enzymes suggest that it may be targeted to specific compartments or organelles involved in plant defense mechanisms

特性

IUPAC Name |

1-[2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N4/c11-10(12,13)9-8(7-15-16-9)1-4-17-5-2-14-3-6-17/h7,14H,1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNNMBYZCBJVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=C(NN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)

![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)

![5-(2-hydroxyethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1482448.png)

![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)

![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)

![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)